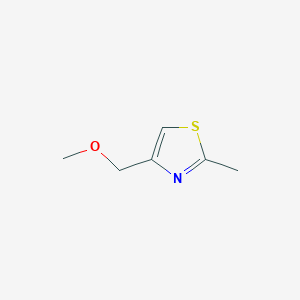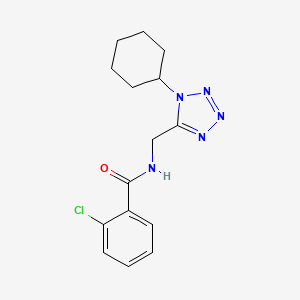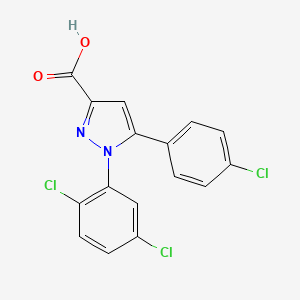![molecular formula C17H23F3N2O2 B2503257 2,2-Dimethyl-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-1-one CAS No. 2310208-24-1](/img/structure/B2503257.png)
2,2-Dimethyl-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-1-one is a synthetic organic compound with a unique structure combining a trifluoromethyl-substituted pyridine ring and a piperidine ring linked via an oxymethyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-1-one typically involves a multi-step reaction sequence:
Formation of the 6-(trifluoromethyl)pyridin-2-yl intermediate: This can be achieved by introducing a trifluoromethyl group into a pyridine ring through nucleophilic substitution reactions.
Oxymethylation: The intermediate is then subjected to oxymethylation using formaldehyde or its derivatives.
Piperidine ring construction: The oxymethylated intermediate undergoes cyclization with piperidine.
Formation of the final product: The cyclized intermediate is then reacted with 2,2-dimethylpropanone under suitable reaction conditions, often involving a base catalyst to achieve the desired product.
Industrial Production Methods
For large-scale industrial production, optimization of reaction conditions and yields is essential. Typical methods include:
Batch reactors: with controlled temperature and pressure conditions.
Continuous flow reactors: for more efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly on the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions might involve the reduction of the pyridine ring, possibly converting it to a piperidine moiety.
Substitution: Various substitution reactions can occur on the pyridine ring, particularly at positions ortho and para to the trifluoromethyl group.
Common Reagents and Conditions
Oxidizing agents: Examples include hydrogen peroxide and peracids for the oxidation of the piperidine ring.
Reducing agents: Sodium borohydride or lithium aluminum hydride for reducing the pyridine ring.
Substituents: Halogenation reagents like N-bromosuccinimide for electrophilic substitutions on the pyridine ring.
Major Products
Depending on the type of reaction, major products include N-oxides, reduced pyridine derivatives, and halogenated pyridine compounds.
Scientific Research Applications
Chemistry
Catalysis: This compound's structure allows it to act as a ligand in metal-catalyzed reactions.
Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Drug Discovery:
Biological Probes: Used in studying biological pathways and molecular interactions.
Medicine
Therapeutics: Investigated for potential therapeutic effects in treating various diseases, particularly those involving central nervous system disorders.
Industry
Materials Science: Incorporated into polymer systems to enhance properties such as thermal stability and resistance to chemicals.
Mechanism of Action
The compound's mechanism of action often involves interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, affecting metabolic pathways.
Receptor Modulation: It may interact with receptors in the body, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1-[4-[[4-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-1-one
2,2-Dimethyl-1-[4-[[6-(difluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-1-one
Uniqueness
Structural Differences: The presence and position of the trifluoromethyl group significantly alter its chemical behavior and biological activity.
Reactivity: Variations in the electronic properties due to different substituents on the pyridine ring affect its reactivity and applications.
Exploring these nuances, one can appreciate the distinctiveness of 2,2-Dimethyl-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-1-one in the realm of synthetic organic compounds.
Properties
IUPAC Name |
2,2-dimethyl-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2O2/c1-16(2,3)15(23)22-9-7-12(8-10-22)11-24-14-6-4-5-13(21-14)17(18,19)20/h4-6,12H,7-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWFNWYSNOZPDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)COC2=CC=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2503174.png)
![1-(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2503175.png)
![1-benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2503178.png)

![4-iodo-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide](/img/structure/B2503181.png)
![N-(2-methoxyethyl)-2-(3-(2-(4-methoxyphenyl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2503182.png)
![2-{[1-(2-bromobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine](/img/structure/B2503183.png)

![1-[6-(acetyloxy)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]-2-(methanesulfonyloxy)ethyl acetate](/img/structure/B2503188.png)
![2-({[1,1'-biphenyl]-4-yl}formamido)-N-(1-cyanocyclobutyl)-N-methylacetamide](/img/structure/B2503190.png)
![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2503191.png)
![N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B2503192.png)

![N-(3-FLUORO-4-METHYLPHENYL)-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE](/img/structure/B2503197.png)
